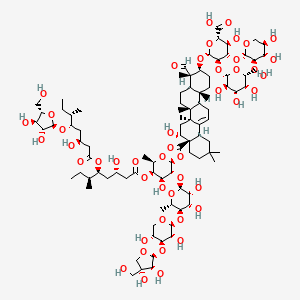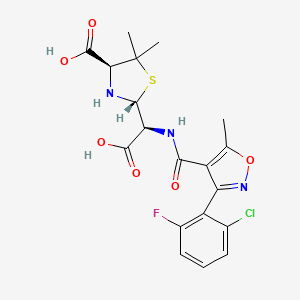![molecular formula C6H13LiO6Si B1147142 Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol CAS No. 155740-37-7](/img/structure/B1147142.png)
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol, commonly known as lithium silicate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of lithium silicate is not fully understood, but it is believed to involve the release of lithium ions and silicate ions into the surrounding environment. The lithium ions have been shown to exert neuroprotective effects by modulating the activity of various signaling pathways in the brain, such as the glycogen synthase kinase-3 (GSK-3) pathway and the phosphoinositide 3-kinase (PI3K) pathway. The silicate ions have been shown to enhance the proliferation and differentiation of osteoblasts, which are responsible for bone formation.
Biochemical and Physiological Effects:
Lithium silicate has been shown to exhibit various biochemical and physiological effects, depending on the application. In catalysis, lithium silicate has been shown to catalyze the conversion of biomass-derived compounds into value-added chemicals with high efficiency and selectivity. In energy storage, lithium silicate has been shown to exhibit high capacity and stability as an anode material for lithium-ion batteries. In biomedical engineering, lithium silicate has been shown to promote the proliferation and differentiation of osteoblasts, which are responsible for bone formation.
实验室实验的优点和局限性
The advantages of using lithium silicate in lab experiments include its high purity, controllable crystallinity, and potential applications in various fields. However, the limitations of using lithium silicate in lab experiments include its high cost, complex synthesis method, and potential toxicity.
未来方向
There are several future directions for the study of lithium silicate. In catalysis, further research could focus on optimizing the reaction parameters to enhance the catalytic activity and selectivity of lithium silicate. In energy storage, further research could focus on developing new synthesis methods and improving the stability and cycling performance of lithium silicate as an anode material for lithium-ion batteries. In biomedical engineering, further research could focus on investigating the biocompatibility and osteoconductivity of lithium silicate in vivo and developing new applications for bone regeneration.
合成方法
Lithium silicate can be synthesized through a sol-gel process, which involves the hydrolysis and condensation of lithium alkoxide in the presence of water and a catalyst. The resulting gel is then dried and calcined to obtain the final product. The purity and crystallinity of the product can be controlled by adjusting the reaction parameters, such as the concentration of the precursor, the pH of the solution, and the calcination temperature.
科学研究应用
Lithium silicate has been studied for its potential applications in various fields, including catalysis, energy storage, and biomedical engineering. In catalysis, lithium silicate has been shown to exhibit high catalytic activity and selectivity in the conversion of biomass-derived compounds into value-added chemicals. In energy storage, lithium silicate has been investigated as a potential anode material for lithium-ion batteries due to its high capacity and stability. In biomedical engineering, lithium silicate has been explored as a bone substitute material due to its biocompatibility and osteoconductivity.
属性
IUPAC Name |
lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6Si.Li/c7-1-2-8-13(9-3-4-10-13)11-5-6-12-13;/h7H,1-6H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIQBMTAGMBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CO[Si-]2(O1)(OCCO2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13LiO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
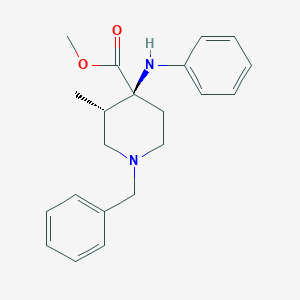

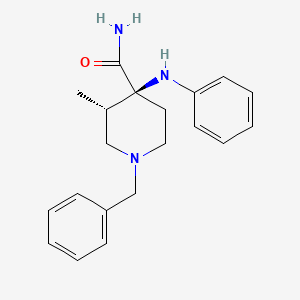

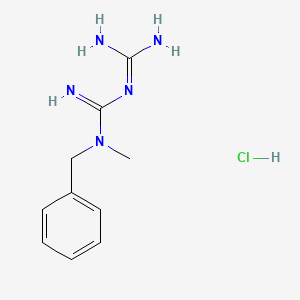
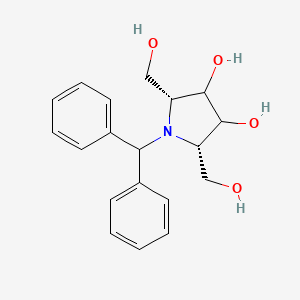
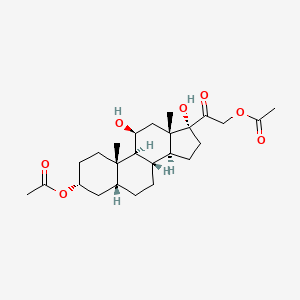
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

